molecular formula C9H9NO2 B8761567 Methyl 3-(3-pyridyl)-2-propenoate

Methyl 3-(3-pyridyl)-2-propenoate

Cat. No. B8761567
M. Wt: 163.17 g/mol
InChI Key: APCQGKVIYRVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624922

Procedure details

A mixture of 3-bromopyridine (4.82 mL, 0.05 mol), palladium acetate (0.22 g, 0.02 equiv.), tri-(o-tolyl)-phosphine (0.61 g, 0.04 equiv.), methyl acrylate (9.01 mL, 2 equiv.), triethylamine (12.5 mL) and CH3CN (25 mL) was sealed in a bomb and heated to 100° C. for 3.5 hours. The mixture was cooled in an ice-bath, the bomb was vented and the reaction mixture was concentrated in vacuo. The residue was extracted with 0.5N HCl/Et2O (3×), the organic layer was backwashed with additional 0.5N HCl and the aqueous layers were combined, basified with saturated NaHCO3 and extracted with ether. The ether layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to afford 7.89 g (97%) of methyl 3-(3-pyridyl)-2-propenoate.
Quantity
4.82 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
9.01 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[C:30]([O:34][CH3:35])(=[O:33])[CH:31]=[CH2:32].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC#N>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:32]=[CH:31][C:30]([O:34][CH3:35])=[O:33])[CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
4.82 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.61 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
9.01 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.22 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a bomb
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 0.5N HCl/Et2O (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.